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Introduction
MF59® is a well-established oil-in-water emulsion adjuvant used in several licensed vaccines

to enhance the immune response to co-administered antigens.[1][2] Its mechanism of action

involves the creation of a local, transient "immunocompetent" environment at the injection site.

[2] This is characterized by the rapid induction of chemokines and inflammatory cytokines,

leading to the recruitment of various immune cells, including neutrophils, monocytes, and

dendritic cells (DCs).[1][3] These recruited cells efficiently take up the antigen and adjuvant,

trafficking to the draining lymph nodes to initiate a robust and broad adaptive immune

response.[1][2] This response includes enhanced antibody production, as well as the activation

and differentiation of T cells.[1][4][5]

These application notes provide a detailed overview of the key immunological responses

elicited by MF59-adjuvanted antigens and offer standardized protocols for their quantification.

Key Immune Responses to MF59 Adjuvanted
Antigens
MF59 enhances both humoral and cellular immunity. The key quantifiable parameters include:
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Enhanced Antibody Production: MF59 significantly increases antigen-specific antibody titers,

including hemagglutination inhibition (HAI) antibodies, which are a key correlate of protection

for influenza vaccines.[1][6] Clinical studies have shown that MF59 can increase HAI titers

by 2 to 5-fold compared to alum-adjuvanted vaccines for A/H5N1 influenza.[1] It also

promotes the production of isotype-switched IgG antibodies.[1]

Broadened Antibody Response: The adjuvant broadens the antibody repertoire, leading to

responses against drifted viral strains.[7][8]

Increased T Cell Responses: MF59 promotes the expansion of antigen-specific CD4+ T

cells, particularly multifunctional cells producing TNF-α and IL-2.[9][10] It also supports the

induction of protective CD8+ T cell responses.[1][3]

Th2-Biased Immune Response: MF59 tends to induce a Th2-biased immune response,

characterized by the production of cytokines like IL-5.[1][4]

Induction of Chemokines and Cytokines: At the site of injection, MF59 rapidly induces the

production of chemokines such as CCL2 (MCP-1), CCL3, CCL4, and CXCL8, which are

crucial for immune cell recruitment.[1][11]

Quantitative Data Summary
The following tables summarize the quantitative effects of MF59 on key immunological

parameters as reported in preclinical and clinical studies.

Table 1: Enhancement of Antibody Responses
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Parameter Antigen
Study
Population

Fold
Increase
with MF59
(vs. non-
adjuvanted)

Fold
Increase
with MF59
(vs. Alum)

Reference

HAI Titer
A/H5N1

Influenza

Healthy

Adults

Higher than

high-dose

unadjuvanted

2 to 5-fold [1]

IgG Titer
Influenza

Split Vaccine
Mice

Significantly

Higher
Not specified [3]

Seroconversi

on Rate

(H1N1)

Seasonal

Influenza

Healthy

Adults
1.14 Not specified [12]

Seroconversi

on Rate

(H3N2)

Seasonal

Influenza

Healthy

Adults

1.10 (not

significant)
Not specified [12]

Seroconversi

on Rate (B

strain)

Seasonal

Influenza

Healthy

Adults
1.25 Not specified [12]

Geometric

Mean Titer

(GMT) Ratios

(A/H1N1 &

A/H3N2)

Quadrivalent

Influenza

Vaccine

Adults 50-64

years

Superiority

criteria met

Not

applicable
[13]

Table 2: Enhancement of T-Cell and Cytokine Responses
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Parameter Measurement Finding with MF59 Reference

CD4+ T-cells
Intracellular Cytokine

Staining

Higher expansion of

multi-cytokine

producing cells (TNF-

α, IL-2)

[9]

CD8+ T-cells
In vivo depletion

studies

Induction of protective

CD8+ T cell

responses

[1][3]

Cytokines (local) ELISA/Luminex
Rapid induction of IL-5

and MCP-1
[1]

Chemokines (local) ELISA/Luminex
Secretion of CCL2,

CCL3, CCL4, CXCL8
[1][11]

Signaling Pathways and Experimental Workflows
MF59 Signaling Pathway
MF59's adjuvant effect is initiated through a MyD88-dependent signaling pathway, although it

does not directly activate Toll-like receptors (TLRs).[1] The oil-in-water emulsion is taken up by

antigen-presenting cells (APCs) and other immune cells at the injection site, triggering a

cascade of events that lead to the activation of the adaptive immune system.
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Caption: Signaling pathway initiated by MF59 adjuvant.

Experimental Workflow for Quantifying Immune
Responses
A typical workflow to quantify the humoral and cellular immune responses to an MF59-

adjuvanted vaccine involves sample collection followed by a series of specific immunoassays.

Sample Collection
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Caption: General workflow for immune response quantification.

Experimental Protocols
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Enzyme-Linked Immunosorbent Assay (ELISA) for
Antigen-Specific IgG
This protocol is for the quantification of antigen-specific IgG antibodies in serum samples.

Materials:

96-well high-binding ELISA plates

Antigen of interest

Coating Buffer (e.g., PBS, pH 7.4)

Wash Buffer (PBS with 0.05% Tween-20)

Blocking Buffer (PBS with 1% BSA or 5% non-fat dry milk)

Serum samples (test and control)

HRP-conjugated anti-species IgG detection antibody

TMB substrate solution

Stop Solution (e.g., 2N H₂SO₄)

Plate reader (450 nm)

Protocol:

Antigen Coating: Dilute the antigen to an optimal concentration (e.g., 1-10 µg/mL) in Coating

Buffer. Add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.[14][15]

Washing: Discard the coating solution and wash the plate 3 times with 200 µL/well of Wash

Buffer.

Blocking: Add 200 µL/well of Blocking Buffer to prevent non-specific binding. Incubate for 1-2

hours at room temperature.[14]
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Washing: Repeat the wash step as in step 2.

Sample Incubation: Prepare serial dilutions of serum samples in Blocking Buffer. Add 100 µL

of each dilution to the appropriate wells. Include positive and negative controls. Incubate for

2 hours at room temperature.

Washing: Repeat the wash step as in step 2.

Detection Antibody Incubation: Add 100 µL of diluted HRP-conjugated detection antibody to

each well. Incubate for 1 hour at room temperature.

Washing: Repeat the wash step, but increase to 4-5 washes.

Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark at

room temperature for 15-30 minutes, or until sufficient color develops.[14]

Stopping Reaction: Add 50 µL of Stop Solution to each well.[14]

Reading: Read the absorbance at 450 nm within 30 minutes. The antibody titer is typically

defined as the reciprocal of the highest dilution that gives an absorbance value above a pre-

determined cut-off.

ELISpot Assay for Antigen-Specific Antibody-Secreting
Cells (ASCs)
This protocol quantifies the number of B cells actively secreting antigen-specific antibodies.

Materials:

96-well PVDF membrane ELISpot plates

Antigen of interest

Sterile PBS and Coating Buffer

Sterile Blocking Buffer (e.g., RPMI 1640 with 10% FBS)

Isolated PBMCs or splenocytes
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Biotinylated anti-species IgG/IgM detection antibody

Streptavidin-HRP or Streptavidin-AP conjugate

Substrate (e.g., AEC for HRP, BCIP/NBT for AP)

ELISpot reader

Protocol:

Plate Preparation: Pre-wet the PVDF membrane with 35% ethanol for 30 seconds, then

wash 3 times with sterile PBS.[16]

Antigen Coating: Dilute the antigen in sterile Coating Buffer (e.g., 1-5 µg/mL). Add 100 µL to

each well. Incubate overnight at 4°C.[17]

Washing: Discard the coating solution and wash the plate 3 times with sterile PBS.

Blocking: Add 200 µL/well of sterile Blocking Buffer. Incubate for at least 1 hour at room

temperature.[18]

Cell Incubation: Discard the blocking buffer. Add 100 µL of cell suspension (e.g., 2.5x10⁵ to

1x10⁶ cells/well in culture medium) to each well. Incubate at 37°C with 5% CO₂ for 18-24

hours.

Washing: Gently wash the plates 3 times with PBS, then 3 times with Wash Buffer (PBS +

0.05% Tween-20) to remove cells.

Detection Antibody Incubation: Add 100 µL of diluted biotinylated detection antibody.

Incubate for 2 hours at room temperature.[19]

Washing: Repeat wash step 6.

Enzyme Conjugate Incubation: Add 100 µL of diluted Streptavidin-HRP/AP. Incubate for 1

hour at room temperature.[19]

Washing: Wash 3 times with Wash Buffer, followed by 2 washes with PBS.
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Spot Development: Add 100 µL of substrate solution and monitor for spot development (5-30

minutes). Stop the reaction by washing thoroughly with deionized water.

Drying and Analysis: Allow the plate to dry completely. Count the spots using an automated

ELISpot reader. Each spot represents a single antibody-secreting cell.

Flow Cytometry for Intracellular Cytokine Staining (ICS)
of T-Cells
This protocol identifies and quantifies antigen-specific T cells based on their cytokine

production.

Materials:

Isolated PBMCs

Antigen-specific peptide pools or recombinant protein

Co-stimulatory antibodies (e.g., anti-CD28, anti-CD49d)

Protein transport inhibitor (e.g., Brefeldin A, Monensin)

Fluorescently-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8) and

intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)

Fixation/Permeabilization Buffer

Flow Cytometer

Protocol:

Cell Stimulation: In a 96-well U-bottom plate, add 1-2 x 10⁶ PBMCs per well. Add the

antigen/peptide pool and co-stimulatory antibodies. Include an unstimulated control (medium

only) and a positive control (e.g., PMA/Ionomycin).

Incubation: Incubate for 1-2 hours at 37°C with 5% CO₂.
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Protein Transport Inhibition: Add a protein transport inhibitor to each well to trap cytokines

intracellularly. Incubate for an additional 4-6 hours (or overnight).

Surface Staining: Wash the cells with FACS buffer (PBS + 2% FBS). Stain with a cocktail of

fluorescently-conjugated antibodies against surface markers for 30 minutes at 4°C in the

dark.

Fixation and Permeabilization: Wash the cells. Resuspend in Fixation/Permeabilization buffer

and incubate for 20 minutes at room temperature in the dark.

Intracellular Staining: Wash the cells with Permeabilization Buffer. Stain with a cocktail of

fluorescently-conjugated antibodies against intracellular cytokines for 30 minutes at room

temperature in the dark.

Washing: Wash the cells with Permeabilization Buffer, then with FACS buffer.

Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

Analysis: Gate on lymphocytes, then on CD3+ T cells, followed by CD4+ and CD8+ subsets.

Quantify the percentage of cells expressing one or more cytokines in response to the antigen

stimulation.

Luminex Assay for Multiplex Cytokine and Chemokine
Analysis
This protocol allows for the simultaneous quantification of multiple cytokines and chemokines in

serum or cell culture supernatants.

Materials:

Luminex multiplex bead-based assay kit (commercial kits are widely available for various

analytes)[20][21]

Serum samples or cell culture supernatants

Assay and Wash Buffers (provided in the kit)
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Streptavidin-PE (provided in the kit)

Luminex instrument (e.g., Luminex 200™, FLEXMAP 3D®)

Protocol:

Reagent Preparation: Prepare standards, controls, and samples according to the

manufacturer's protocol.

Plate Setup: Add antibody-coupled magnetic beads to the wells of a 96-well plate.

Washing: Place the plate on a magnetic separator and wash the beads with Wash Buffer.

Sample Incubation: Add standards, controls, and samples to the appropriate wells. Incubate

for 1-2 hours at room temperature on a plate shaker.

Washing: Repeat the wash step as in step 3.

Detection Antibody Incubation: Add the biotinylated detection antibody cocktail to each well.

Incubate for 1 hour at room temperature on a plate shaker.

Washing: Repeat the wash step as in step 3.

Streptavidin-PE Incubation: Add Streptavidin-PE to each well. Incubate for 30 minutes at

room temperature on a plate shaker.

Washing and Resuspension: Wash the beads and resuspend in sheath fluid.

Acquisition and Analysis: Acquire data on a Luminex instrument. The instrument's software

will quantify the concentration of each analyte based on the standard curve.[22]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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